8-Fluorochroman-4-one
Overview
Description
Synthesis Analysis
The synthesis of 8-Fluorochroman-4-one derivatives involves sophisticated chemical procedures aimed at introducing the fluorine atom into the chroman-4-one structure. One notable method involves a directed ortho-lithiation reaction, facilitating the introduction of fluorine and further transformations into diverse derivatives. This approach is instrumental in producing compounds with potential as central nervous system drug candidates due to the unique properties conferred by the fluorine atom (Hargitai et al., 2018).
Molecular Structure Analysis
The molecular structure of 8-Fluorochroman-4-one derivatives has been extensively studied, revealing a nearly coplanar arrangement of the non-hydrogen atoms within the 8-fluorochromone unit. This planarity is pivotal for the molecule's electronic properties and interactions. The presence of the fluorine atom significantly influences the molecular geometry and electronic distribution, affecting the compound's reactivity and potential biological activity (Ishikawa, 2014).
Chemical Reactions and Properties
8-Fluorochroman-4-one and its derivatives undergo various chemical reactions, enabling the synthesis of a wide array of compounds. The fluorine atom serves as a reactive center, facilitating nucleophilic substitution reactions that lead to the formation of amino derivatives or enable further functionalization through reduction and alkylation. Such chemical versatility is crucial for the design and synthesis of novel compounds with enhanced biological properties (Hargitai et al., 2018).
Physical Properties Analysis
The physical properties of 8-Fluorochroman-4-one derivatives, such as solubility and crystallinity, are significantly influenced by the fluorine atom. Fluorine's high electronegativity and small size allow for the formation of stable, crystalline structures, which can be beneficial for the compound's application in various domains. The detailed crystallographic analysis provides insights into the intermolecular interactions and packing within the crystal lattice, offering valuable information for understanding the compound's behavior in different environments (Ishikawa, 2014).
Chemical Properties Analysis
The chemical properties of 8-Fluorochroman-4-one derivatives, such as reactivity and stability, are markedly affected by the presence of the fluorine atom. The electronic effects of fluorine confer unique reactivity patterns to the chroman-4-one scaffold, enabling selective transformations and modifications. These properties are essential for exploiting the compound's potential in synthesizing new pharmacologically active molecules (Hargitai et al., 2018).
Scientific Research Applications
The specific scientific field is medicinal chemistry . Chroman-4-one analogues have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
As for the results or outcomes obtained, the review article does not provide specific quantitative data or statistical analyses. It only mentions that chromanone analogs show various biological activities .
Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
In addition, thiochroman-4-one derivatives showed immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial and antileishmanial .
Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
In addition, thiochroman-4-one derivatives showed immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial and antileishmanial .
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMFDMYQZIZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553204 | |
Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluorochroman-4-one | |
CAS RN |
111141-00-5 | |
Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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